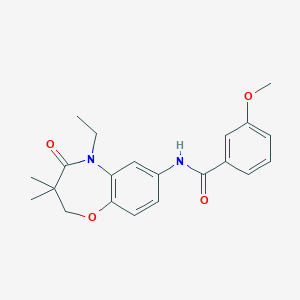

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide is a benzoxazepine-derived compound featuring a seven-membered oxazepine ring fused to a benzene moiety. Key structural attributes include:

- Benzoxazepine core: A 1,5-benzoxazepine scaffold with 5-ethyl and 3,3-dimethyl substituents, along with a ketone group at position 2.

- Benzamide substitution: A 3-methoxybenzamide group attached to the benzene ring at position 5.

This compound’s molecular formula is C₂₂H₂₆N₂O₄ (molecular weight: 382.45 g/mol). While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its analogs suggest that such substituents influence bioavailability and target interactions.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-5-23-17-12-15(9-10-18(17)27-13-21(2,3)20(23)25)22-19(24)14-7-6-8-16(11-14)26-4/h6-12H,5,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXRWOKNYNFVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide typically involves multiple steps. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the ethyl and dimethyl groups. The final step involves the attachment of the methoxybenzamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzamide Group

Compound A : N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide

- Substituent : 3,4-Difluorobenzamide .

- Molecular formula : C₂₂H₂₃F₂N₂O₃.

- Key differences :

- Fluorine atoms introduce strong electron-withdrawing effects, enhancing metabolic stability and altering electronic distribution.

- Reduced hydrogen-bonding capacity compared to methoxy groups due to fluorine’s lower polarity.

Compound B : N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide

Modifications in the Benzoxazepine Core

Compound C : N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Methoxy groups (Compounds B and Target) enhance electron donation, favoring interactions with electron-deficient targets .

Steric and Conformational Factors :

- The allyl group (Compound C) introduces steric bulk and conformational constraints, which may limit binding to sterically sensitive targets compared to the ethyl group .

Hydrogen-Bonding Networks :

- Compound B’s trimethoxy substitution could form extensive hydrogen bonds, stabilizing interactions in crystalline or biological environments .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , and it features a benzoxazepine core with a methoxybenzamide substituent. The presence of ethyl and dimethyl groups enhances its stability and may influence its biological interactions.

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl) exhibit significant interactions with various biological macromolecules such as enzymes and receptors. These interactions can lead to diverse pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents.

- Enzyme Inhibition : Interaction studies have indicated that the compound may inhibit certain enzymes critical for various metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(5-ethyl-3,3-dimethyl) and its derivatives:

Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of N-(5-ethyl-3,3-dimethyl) on induced inflammation in animal models. The results demonstrated a significant reduction in inflammatory markers compared to control groups.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of N-(5-ethyl-3,3-dimethyl). The compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Study 3: Enzyme Interaction

Research involving enzyme assays revealed that N-(5-ethyl-3,3-dimethyl) could effectively inhibit the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory process. This inhibition suggests a mechanism by which the compound exerts its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(5-ethyl-3,3-dimethyl), a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Dexamethasone | Steroidal structure with anti-inflammatory properties | Anti-inflammatory |

| Phenothiazine | Contains a sulfur atom in its structure | Antipsychotic |

This table highlights how N-(5-ethyl-3,3-dimethyl) may offer enhanced pharmacological profiles due to its dual functionality as both an oxazepine and sulfonamide derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.